2-(3-Chlorophenyl)propylhydrazine
Description
Properties
CAS No. |
16602-97-4 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |
InChI Key |
OBRDCSSSDNLWTA-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
Synonyms |
1-(m-Chloro-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Biochemical Interactions and Pharmacological Modulations of Substituted Phenylpropylhydrazines
Enzymatic Inhibition Profiles and Mechanisms
Monoamine Oxidase (MAO) System Interaction Studies
No studies were found that investigated the interaction of 2-(3-Chlorophenyl)propylhydrazine with the monoamine oxidase system. While substituted hydrazines are a known class of monoamine oxidase inhibitors, the specific inhibitory profile of this compound has not been documented. nih.govnih.gov Phenylhydrazine (B124118) and phenelzine (B1198762), for instance, are known to inhibit MAO, often irreversibly. nih.govnih.gov
There is no information available regarding the differential inhibitory activity of this compound on the MAO-A and MAO-B isoforms. The selectivity of MAO inhibitors is a critical factor in their pharmacological profile, with MAO-A inhibitors primarily affecting serotonin (B10506) and norepinephrine (B1679862) levels, while MAO-B inhibitors have a greater impact on dopamine.
The mechanism of binding between this compound and MAO enzymes has not been studied. Research on other hydrazine (B178648) derivatives suggests that inhibition often occurs through the formation of a covalent adduct with the flavin cofactor of the enzyme. nih.gov
Histone Demethylase (LSD1) and Deacetylase (HDAC) Modulation
No literature was found describing the effects of this compound on histone demethylases such as LSD1 or histone deacetylases (HDACs).
Other Relevant Enzyme Targets (e.g., GABA-AT, EGFR Kinase)
There is no evidence to suggest that this compound interacts with other enzyme targets such as GABA-aminotransferase (GABA-AT) or epidermal growth factor receptor (EGFR) kinase. While some hydrazone derivatives have shown a wide range of biological activities, specific data for this compound is lacking. nih.gov
Molecular Interactions with Biological Macromolecules
No studies have been published detailing the molecular interactions of this compound with any biological macromolecules.
Investigation of Covalent Adduct Formation with Proteins
The formation of covalent bonds between therapeutic agents and proteins is a critical area of study, as it can lead to irreversible modulation of protein function and is often linked to both therapeutic efficacy and toxicity. nih.gov Substituted phenylpropylhydrazines, such as this compound, possess a hydrazine moiety that can be metabolically activated to form reactive intermediates. nih.govnih.gov This bioactivation process can generate species like radicals or diazenes that are electrophilic and capable of forming covalent adducts with nucleophilic residues on proteins. nih.govdovepress.com
While specific studies detailing the covalent binding of this compound are not extensively available, the behavior of analogous hydrazine compounds provides significant insight. For example, phenelzine, a well-known monoamine oxidase (MAO) inhibitor, is known to form covalent adducts, which is central to its mechanism of action. nih.gov The process of forming a covalent adduct can enhance selectivity, as it may depend on the intrinsic reactivity of the target protein, which might be absent in off-target proteins. nih.gov However, irreversible adduct formation with off-target proteins can also lead to undesirable side effects. nih.gov
The types of interactions can vary, including the formation of Schiff bases or disulfide linkages. umn.edu Research on various compounds has shown that covalent binding and the subsequent formation of drug-protein adducts are often associated with drug toxicity, and the specific proteins targeted can determine which organs are affected. nih.gov The metabolic activation of berberrubine, for instance, leads to electrophilic metabolites that covalently react with cysteine residues on proteins, forming adducts that are implicated in its hepatotoxicity. dovepress.com This underscores the importance of understanding the metabolic pathways and protein reactivity of compounds like this compound.
Binding and Alkylation Studies with Deoxyribonucleic Acid (DNA)
The interaction between chemical compounds and Deoxyribonucleic Acid (DNA) is a cornerstone of toxicology and pharmacology, particularly concerning genotoxicity. Arylhydrazines and their metabolites can pose a genotoxic risk through the formation of DNA adducts. nih.govnih.gov Metabolic activation can convert these hydrazines into reactive species, including aryl radicals, which are capable of attacking DNA bases. nih.gov Such modifications, if not repaired, can disrupt DNA structure and replication, potentially leading to mutations.
The mechanism often involves the oxidative metabolism of arylhydrazines to arenediazonium ions, which are precursors to aryl radicals. nih.gov These radicals can then form adducts, such as C8-arylguanine, in DNA. nih.gov Studies have shown a correlation between the signal intensity of spin-trapped aryl radicals and the extent of C8-arylguanine formation, suggesting that the aryl radical is the likely intermediate responsible for this specific type of DNA damage. nih.gov
Different types of adducts can have varying effects on DNA replication and mutagenesis. nih.gov For example, some adducts may block DNA replication, while others may be more prone to causing transcriptional errors. The complexity of DNA alkylation damage is significant, with even simple methyl group transfers resulting in numerous distinct lesions. nih.gov The cellular response to this damage involves multiple, highly conserved repair mechanisms. nih.gov While direct studies on this compound are limited, the established genotoxicity of related arylhydrazines through metabolic activation and radical formation provides a strong basis for inferring its potential to form DNA adducts. nih.govnih.gov
Neurochemical System Research Pertinent to Phenylpropylhydrazine Analogues
Influence on Neurotransmitter Metabolism (e.g., GABA pathways)
Phenylpropylhydrazine analogues have been a subject of significant research due to their ability to modulate key neurotransmitter systems in the brain. researchgate.net A primary focus has been their interaction with the metabolism of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. nih.govnih.gov An imbalance in GABAergic neurotransmission, specifically a decrease in GABA levels, can lead to conditions like epilepsy. nih.gov
One of the main strategies to increase brain GABA concentrations is to inhibit the enzyme responsible for its breakdown, GABA-transaminase (GABA-T). nih.govwikipedia.org Several compounds from the hydrazine class have been identified as effective GABA-T inhibitors. wikipedia.orgthetinman.org For instance, phenelzine, a hydrazine antidepressant, and its analogue phenylethylidenehydrazine (B3061030) (PEH) have been shown to inhibit GABA-T, leading to elevated brain GABA levels. researchgate.netnih.gov This action is believed to contribute significantly to their therapeutic effects, including anxiolytic and anticonvulsant properties. nih.govthetinman.org
The mechanism by which phenelzine elevates GABA is thought to involve an active metabolite produced by the action of monoamine oxidase (MAO). researchgate.net While specific data on this compound is sparse, its structural similarity to phenelzine suggests it could potentially exert similar effects on GABA metabolism. The substitution on the phenyl ring would likely influence its potency and selectivity as a GABA-T inhibitor. The table below summarizes the effects of some studied hydrazine derivatives on key enzymes and neurotransmitters.
| Compound/Analogue | Primary Enzyme(s) Inhibited | Effect on Neurotransmitter Levels |
| Phenelzine | MAO, GABA-T, ALA-T | Increases Brain GABA and Alanine researchgate.net |
| Phenylpropylhydrazine | MAO | Lowers GABA-T activity researchgate.net |
| Phenylethylidenehydrazine (PEH) | GABA-T | Increases Brain GABA nih.gov |
Exploration of Potential Neuroprotective Actions
Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal for a range of neurological disorders. mdpi.com Agents that can prevent neuronal cell death by targeting mechanisms like oxidative stress, neuroinflammation, and apoptosis are of great interest. mdpi.commdpi.com Phenylpropylhydrazine analogues, including the well-studied irreversible MAO inhibitor phenelzine, have demonstrated neuroprotective properties in various experimental models. nih.govresearchgate.net
One key mechanism for the neuroprotective effect of these compounds is the scavenging of reactive and toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation. nih.gov Phenelzine, due to its hydrazine functional group, can covalently react with and neutralize these aldehydes, thereby protecting mitochondria from damage and improving cell survival after injuries like traumatic brain injury and cerebral ischemia. nih.govresearchgate.net This aldehyde-scavenging activity is a significant factor in the delayed cell loss observed in brain injuries. researchgate.net
Furthermore, the ability of these analogues to inhibit MAO contributes to their neuroprotective profile. researchgate.net Selective MAO-B inhibitors are used in the management of Parkinson's disease, and non-selective inhibitors like phenelzine also show neuroprotective effects in various models of neurodegeneration. researchgate.netnih.gov By inhibiting MAO, these compounds can prevent the breakdown of monoamine neurotransmitters and reduce the production of reactive oxygen species. mdpi.com Additionally, by increasing GABA levels through GABA-T inhibition, these compounds can reduce excitotoxicity, another major cause of neuronal death. nih.gov The synthesis of novel analogues, such as N-propargylphenelzines, has yielded compounds with potent neuroprotective properties, demonstrating the potential of this chemical class in developing new therapies for neurodegenerative diseases. nih.gov
Structure Activity Relationship Sar Analysis and Computational Chemistry for 2 3 Chlorophenyl Propylhydrazine Analogues
Systematics of Structural Features and Their Biological Correlates
The biological profile of a molecule is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent parts. For analogues of 2-(3-Chlorophenyl)propylhydrazine, three key structural regions are of primary interest: the substituted aromatic ring, the alkyl chain, and the hydrazine (B178648) group.
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The chlorine atom in the meta position of this compound is not arbitrary; its placement significantly affects the molecule's electronic distribution and steric profile, which in turn governs how it interacts with its biological target.
Research on related classes of compounds, such as phenylpiperazines, has shown that the position of substitution on an aromatic ring can be pivotal for receptor affinity and selectivity. nih.gov For instance, in some systems, substitution at the ortho position with a group having a negative potential is favorable for affinity. nih.gov The meta position, as seen in the target compound, is often implicated in selectivity between different receptor subtypes. nih.gov Studies have demonstrated that while one receptor might accommodate bulky substituents at the meta position, another's binding site may be more sterically restricted. nih.gov The para position frequently represents a region where the accessible volume for ligands is limited. nih.gov
Table 1: Influence of Aromatic Substitution on Receptor Affinity (Illustrative)
| Substituent Position | General Impact on Affinity | Rationale |
| Ortho | Can be favorable if the receptor pocket has a corresponding positive potential. | Directs electronic effects and can enforce a specific conformation (torsion angle) of the side chain relative to the ring. |
| Meta | Often critical for selectivity between receptor subtypes. nih.gov | The substituent projects into a region of the binding site that may differ significantly between related targets. |
| Para | Frequently a sterically sensitive position. | This position often points towards the exterior of the binding pocket or a region with limited volume. |
Influence of Alkyl Chain Length and Branching
The propyl chain in this compound serves as a spacer, correctly positioning the aromatic ring and the hydrazine moiety for optimal interaction with a target. The length and branching of this alkyl linker are crucial for activity. Studies on various classes of biologically active molecules consistently show that alkyl chain length has a profound effect on potency. chemrxiv.orgnih.govnih.gov
For many compound series, a specific chain length is optimal for binding. For instance, in certain cannabimimetic indoles, high-affinity binding requires an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain beyond this optimum, for example to a heptyl group, can lead to a dramatic decrease in binding affinity, likely due to steric clashes or an unfavorable hydrophobic penalty. nih.gov
Similarly, for N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) display the highest bactericidal effects, while those with shorter chains (fewer than 5 carbons) are inactive, establishing a clear SAR. chemrxiv.org Branching on the alkyl chain, such as the methyl group in the 'propyl' (isopropyl) part of the core molecule, can also be important. It can provide additional van der Waals interactions, restrict conformational flexibility to favor the active conformation, and influence the molecule's metabolic profile.
Table 2: Effect of Alkyl Chain Length on Biological Activity (General Trend)
| Alkyl Chain Length (n) | Relative Biological Activity | Common Observations |
| 1-2 | Low | Insufficient length to bridge key interaction points in the binding site. |
| 3-6 | High / Optimal | Provides an ideal distance and flexibility for optimal ligand-receptor fit. nih.gov |
| >7 | Decreasing | The chain may be too long, causing steric hindrance or entering a region of the receptor that is solvent-exposed and provides no favorable interactions. nih.gov |
Contribution of the Hydrazine Moiety to Activity
The hydrazine (-NH-NH2) moiety is a key functional group that makes significant contributions to the biological activity of this compound. Its importance can be attributed to several factors.
First, the hydrazine group is a potent hydrogen bond donor and acceptor. The terminal -NH2 and the secondary -NH- can form multiple hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate (B1630785), serine) in a receptor's active site. These directed interactions are often essential for anchoring the ligand in the correct orientation for high-affinity binding.
Second, the basicity of the hydrazine moiety allows it to exist in a protonated state at physiological pH, enabling it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in the target protein.
Finally, the hydrazine group is a reactive chemical handle. In biological systems, it can act as a nucleophile. In medicinal chemistry, its presence is crucial for creating libraries of analogues, as it can be readily reacted to form hydrazones and other derivatives, which has been a strategy in the development of various bioactive compounds. researchgate.netnih.gov
Advanced Computational Approaches in Chemical Biology
To refine the insights gained from classical SAR, medicinal chemists employ advanced computational techniques. These methods allow for the visualization and quantification of molecular interactions, providing a deeper, atom-level understanding of why certain structural features lead to desired biological effects.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is invaluable for understanding the binding mode of this compound analogues and for prioritizing new designs for synthesis.
The process involves generating a three-dimensional model of the ligand and obtaining the structure of the target protein, often from a public repository like the Protein Data Bank (PDB). mdpi.com The docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a function that estimates the binding affinity. nih.gov
The results of a docking study can reveal key molecular interactions. For an analogue of this compound, docking might show:
Hydrogen Bonds: The hydrazine moiety forming hydrogen bonds with polar amino acid residues. nih.gov
Hydrophobic Interactions: The chlorophenyl ring fitting into a hydrophobic pocket, with the chlorine atom potentially forming specific halogen bonds.
Aromatic Interactions: The phenyl ring engaging in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
These studies help rationalize observed SAR and can predict how a structural modification might impact binding. mdpi.com For example, docking could show that extending an alkyl chain would result in a steric clash with a specific residue, explaining a loss of activity. frontiersin.org
Table 3: Common Interactions Identified Through Molecular Docking
| Interaction Type | Ligand Moiety | Potential Receptor Residues |
| Hydrogen Bond | Hydrazine (-NH-NH2) | Asp, Glu, Ser, Thr, Asn, Gln |
| Ionic Interaction | Protonated Hydrazine (-NH-NH3+) | Asp, Glu |
| Hydrophobic / van der Waals | Phenyl Ring, Alkyl Chain | Ala, Val, Leu, Ile, Phe, Met |
| Aromatic (Pi-Pi Stacking) | Phenyl Ring | Phe, Tyr, Trp |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity. sysrevpharm.org The fundamental principle is that variations in the biological properties of compounds are dependent on changes in their molecular features. sysrevpharm.org
To build a QSAR model, a set of analogues with known biological activities is required. For each molecule, a variety of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties. The goal is to find a statistically significant correlation between a combination of these descriptors and the observed activity.
Commonly used descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. nih.gov
Hydrophobic Descriptors: The most common is Log P (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity.
Topological Descriptors: These are numerical representations of molecular connectivity and branching.
Once the model is built and validated, it can be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates and avoid pursuing those predicted to be inactive. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate models based on the 3D steric and electrostatic fields surrounding the molecules, providing intuitive graphical maps that highlight regions where modifications are likely to increase or decrease activity. nih.govfrontiersin.org
Table 4: Representative Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Hydrophobic | Log P, Molar Refractivity (MR) | Membrane permeability, hydrophobic interactions. researchgate.net |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, ability to participate in charge-transfer and electrostatic interactions. researchgate.net |
| Steric/Topological | Molecular Weight (MW), Molecular Volume (MV) | Size, shape, and accessibility of the molecule. nih.govresearchgate.net |
| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | 3D spatial regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. nih.gov |
Conformational Landscape and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound analogues. By simulating the movement of atoms over time, MD can reveal the preferred spatial arrangements of the molecule, which are critical for its interaction with biological targets.
The conformational landscape of these compounds is largely determined by the rotational barriers around key single bonds, such as the bond connecting the propyl chain to the phenyl ring and the N-N bond of the hydrazine moiety. The presence of the chlorine atom at the meta position of the phenyl ring influences the electronic distribution and can impose steric constraints, thereby affecting the preferred conformations.
MD simulations can identify low-energy conformers and the transition states between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a receptor or enzyme. The flexibility of the propylhydrazine (B1293729) side chain is a key determinant of its biological activity, and MD simulations can quantify this flexibility.
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound analogues. These calculations can elucidate properties that are not readily accessible through experimental methods.
Molecular Orbitals and Reactivity Indices:
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is typically localized on the hydrazine moiety, indicating that this is the primary site for oxidative metabolism. The LUMO is often distributed over the chlorophenyl ring, suggesting this region's susceptibility to nucleophilic attack.
Chemical reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be used to compare the reactivity of different analogues.
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would typically show a negative potential around the nitrogen atoms of the hydrazine group, indicating their role as hydrogen bond acceptors. The region around the chlorine atom would also exhibit a negative potential.
These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationships of this compound analogues, guiding the design of new compounds with improved properties.
Analytical Methodologies and Characterization Techniques in Substituted Hydrazine Research
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of compounds like 2-(3-Chlorophenyl)propylhydrazine. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methine proton adjacent to the hydrazine (B178648) group, the methylene (B1212753) protons of the propyl chain, the methyl protons, and the protons of the hydrazine group itself. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.4 ppm) due to spin-spin coupling. The methine proton (CH) would likely be a multiplet, coupled to the neighboring methylene and methyl groups. The methylene protons (CH₂) would also present as a multiplet, and the terminal methyl protons (CH₃) would likely be a doublet. The hydrazine protons (NH and NH₂) can appear as broad singlets and their chemical shift can be variable depending on the solvent and concentration.
While specific data for the target molecule is scarce, analysis of related compounds such as 1-(3-chlorophenyl)piperazine (B195711) and other substituted pyridylpyridazine derivatives provides insight into the expected spectral regions. For instance, in studies of similar heterocyclic compounds, aromatic carbons are typically observed in the range of 110-150 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.4 | 115 - 135 |
| C-Cl | - | 130 - 140 |
| C-propyl | - | 140 - 150 |
| Propyl CH | Multiplet | 50 - 60 |
| Propyl CH₂ | Multiplet | 30 - 40 |
| Propyl CH₃ | Doublet | 10 - 20 |
| NH, NH₂ | Broad Singlet | - |
Note: These are predicted ranges based on general principles and data from analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on similar compounds, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have utilized IR spectroscopy to confirm the presence of these key functional groups. sapub.org
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: These are expected ranges and the exact peak positions and intensities can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₃ClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Typical fragmentation pathways for such a molecule might involve the loss of the propyl group, cleavage of the N-N bond, or loss of a chlorine atom, leading to characteristic fragment ions that can be used to piece together the molecular structure. Mass spectral studies of substituted dipyridylpyridazine derivatives have demonstrated the utility of techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) in obtaining the protonated molecular ion. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures, the isolation of isomers, and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For substituted hydrazines, reversed-phase HPLC is a common approach. A method for analyzing this compound would likely involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detector, typically a UV detector, would be set to a wavelength where the chlorophenyl moiety exhibits strong absorbance.
The separation of positional isomers of chlorophenylhydrazine has been successfully achieved using HPLC, highlighting the technique's capability in distinguishing closely related structures. The development of a robust HPLC method is critical for quality control, ensuring the purity of the synthesized compound and quantifying any isomeric impurities.
Table 3: Illustrative HPLC Method Parameters for Analysis of Related Chlorophenyl Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Note: These parameters are based on methods for related compounds and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, a GC-MS method would involve injecting a solution of the compound into the GC, where it would be vaporized and separated on a capillary column. The separated components would then enter the mass spectrometer, providing both retention time data and a mass spectrum for each component.
GC-MS is highly effective for identifying components in a mixture and for detecting trace impurities. Studies on the metabolism of related compounds like 1-(3-chlorophenyl)piperazine (mCPP) have extensively used GC-MS to identify various metabolites in complex biological matrices. This demonstrates the technique's sensitivity and specificity, which are crucial for detailed analytical investigations.
X-ray Crystallography for Solid-State Structure Determination
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing the complete molecular structure.
In the study of substituted hydrazines, X-ray diffraction analysis provides unambiguous evidence for the molecular connectivity and stereochemistry. For instance, research on phenylhydrazine (B124118) derivatives has utilized single-crystal X-ray crystallography to elucidate their tautomeric forms and substituent effects on their molecular geometry. researchgate.net Similarly, the structures of metal complexes involving substituted hydrazine ligands have been determined, revealing coordination geometries and bonding interactions. rsc.org
The data obtained from X-ray crystallography experiments are typically presented in a standardized format, including crystal system, space group, unit cell dimensions, and atomic coordinates. This information allows for a detailed analysis of the molecular structure and its environment within the crystal lattice.
Below are examples of crystallographic data for related substituted hydrazine compounds, illustrating the type of information derived from such studies.
Table 1: Example Crystal Data for a Substituted Phenylhydrazone Derivative
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂N₂O₂ researchgate.net |
| Formula Weight | 240.26 researchgate.net |
| Crystal System | Monoclinic wikipedia.org |
| Space Group | P2₁/n rsc.org |
| a (Å) | 14.96(2) rsc.org |
| b (Å) | 16.34(2) rsc.org |
| c (Å) | 9.78(2) rsc.org |
| β (°) | 92.6(1) rsc.org |
| Volume (ų) | 2389.3(8) |
| Z | 4 rsc.org |
| Density (calculated) (g/cm³) | 1.335 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| F(000) | 504 |
| Note: Data presented is for N,N'-di(2-hydroxybenzylidene)hydrazine and a ruthenium complex to illustrate typical crystallographic parameters. rsc.orgresearchgate.net The values for a, b, c, β, and Z are from the ruthenium complex. |
Table 2: Selected Bond Lengths and Angles for a Phenylhydrazone Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| N-N | 1.447(2) wikipedia.org |
| N-H | 1.015(2) wikipedia.org |
| C=N | 1.28 |
| N-N-C | 118.5 |
| C-N-N | 115.2 |
| Note: Data for N-N and N-H bonds are for hydrazine. wikipedia.org Other data are representative values for phenylhydrazone derivatives. |
The analysis of such data allows for a comprehensive understanding of the molecule's conformation. For example, in many phenylhydrazone structures, the phenyl ring and the hydrazone moiety are not coplanar, and the degree of torsion is influenced by the nature and position of substituents. researchgate.net Furthermore, the crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly when hydrogen bond donors and acceptors are present in the molecule. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Chlorophenyl)propylhydrazine, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can be synthesized by reacting 3-chlorophenylpropanol with hydrazine under reflux in ethanol, often with a base like KOH to deprotonate intermediates. Optimizing reaction time (2–3 hours), temperature (reflux at ~78°C), and stoichiometric ratios (e.g., 1:1.1 molar ratio of starting materials) can improve yields . Purity is typically enhanced via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, hydrazine NH signals at δ 2.5–4.0 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for CHClN: ~199.07).
- FT-IR : Stretching vibrations for N-H (~3300 cm) and C-Cl (~750 cm) bonds confirm functional groups .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in airtight amber glass containers at room temperature, away from oxidizers or ignition sources .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and stereochemistry. Use SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve positional disorder or hydrogen bonding networks. For air-sensitive crystals, mount samples under inert oil and collect data rapidly using synchrotron radiation .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray results) be reconciled?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Perform variable-temperature NMR to detect conformational changes. Compare experimental X-ray torsion angles with DFT-optimized geometries (using software like Gaussian or MOE) to identify equilibrium states .
Q. What strategies improve the sensitivity of HPLC methods for quantifying trace impurities in this compound?
- Use a C18 column with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid.
- Optimize detection via UV absorption at 254 nm (aromatic Cl groups enhance extinction coefficients).
- Spike samples with internal standards (e.g., 2,6-dichlorophenylhydrazine) to validate recovery rates ≥95% .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic sites. Simulate transition states for hydrazine-mediated condensations, correlating activation energies with experimental yields. Validate predictions using kinetic studies (e.g., monitoring reactions via in-situ IR) .
Q. What are the challenges in synthesizing and characterizing hydrazone derivatives of this compound?
Hydrazones form via condensation with carbonyl compounds (e.g., benzaldehyde). Key issues:
- Steric hindrance : Bulky substituents on the aldehyde reduce yields; use microwave-assisted synthesis to accelerate kinetics.
- Tautomerism : Characterize E/Z isomers via NOESY NMR or X-ray crystallography.
- Stability : Hydrazones may degrade under light; store solutions in dark vials at −20°C .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A schematic representation of the diazotization of 